molecular formula C17H18FN3O4S2 B2820287 N-{2-[5-(2-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923179-78-6

N-{2-[5-(2-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2820287
CAS No.: 923179-78-6
M. Wt: 411.47
InChI Key: AZIUKMGVSFHYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[5-(2-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (CAS: 851781-09-4; molecular formula: C₂₃H₂₂FN₃O₅S₂) is a pyrazoline derivative featuring dual methanesulfonamide groups and a 2-fluorophenyl substituent. The 2-fluorophenyl group enhances lipophilicity and may improve target binding via fluorine’s electronegativity, while the sulfonamide moieties facilitate hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

N-[2-[3-(2-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S2/c1-26(22,23)20-15-10-6-4-8-13(15)16-11-17(21(19-16)27(2,24)25)12-7-3-5-9-14(12)18/h3-10,17,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIUKMGVSFHYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-{2-[5-(2-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is C17H18FN3O4S2, with a molecular weight of approximately 411.47 g/mol. The compound features a pyrazole ring, which is known for its biological activity, particularly in anticancer and anti-inflammatory contexts.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that pyrazole compounds can effectively target BRAF(V600E) mutations, commonly found in melanoma, and inhibit EGFR signaling pathways involved in various cancers .

Anti-inflammatory Effects

Compounds with sulfonamide groups are often associated with anti-inflammatory properties. This compound has demonstrated potential in reducing inflammation through the modulation of cytokine production and inhibition of inflammatory mediators . This makes it a candidate for treating diseases characterized by chronic inflammation.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry explored the antitumor efficacy of various pyrazole derivatives. The research highlighted that derivatives similar to this compound exhibited potent activity against several cancer cell lines, showing IC50 values in the low micromolar range .

Case Study 2: Anti-inflammatory Properties

In another study focused on inflammatory diseases, researchers evaluated the compound's ability to reduce markers of inflammation in animal models. The results indicated a significant decrease in pro-inflammatory cytokines after treatment with the compound, suggesting its potential utility in inflammatory conditions such as rheumatoid arthritis .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological profile of pyrazoline derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Pyrazoline Analogs

Compound Name Substituents Biological Activity Key Findings Reference
Target Compound 2-fluorophenyl, dual methanesulfonamide Under investigation Structural basis for antiviral potential; enhanced solubility due to sulfonamides
N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Benzoyl, 2-ethoxyphenyl Antiviral (MPXV) Strong binding to MPXV DPol and A42R proteins (ΔG = -9.2 kcal/mol); validated via MD simulations
Compound 39 () 4-chlorophenyl, sulfamoylphenyl Cholinesterase, MAO, COX inhibition Multi-target inhibition (IC₅₀: 0.8–3.2 μM); synthesized via chalcone-hydrazine cyclization
N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 4-methoxybenzenesulfonyl Not reported Increased steric bulk may reduce membrane permeability compared to target compound
N-(3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide 2-methoxyphenyl, propionyl Not reported Propionyl group may enhance metabolic stability
CCG-28511 () 2-methylphenyl, isobutyryl Not reported Isobutyryl substituent could improve pharmacokinetic half-life

Physicochemical Properties

  • Solubility : Dual sulfonamide groups (as in the target compound) improve aqueous solubility compared to analogs with bulkier substituents (e.g., 4-methoxybenzenesulfonyl in ) .
  • Metabolic Stability : Propionyl () and isobutyryl () groups may reduce cytochrome P450-mediated metabolism, extending half-life .

Research Findings and Implications

  • Structural Insights : Crystallographic data for related compounds (e.g., ) were refined using SHELXL, ensuring accurate 3D structural models .
  • Pharmacological Gaps : While the target compound shares structural motifs with antivirals (), its specific efficacy and toxicity remain unvalidated. In contrast, compound 39 () has demonstrated multi-target inhibition but lacks in vivo data.

Q & A

Q. What are the key synthetic pathways for N-{2-[5-(2-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide?

The synthesis typically involves multi-step reactions, including:

  • Suzuki-Miyaura Cross-Coupling : Attachment of fluorophenyl groups to the pyrazole intermediate using palladium catalysis .
  • Sulfonamide Introduction : Nucleophilic substitution with methanesulfonyl chloride under basic conditions .
  • Cyclization : Formation of the dihydropyrazole ring via [3+2] cycloaddition or condensation reactions .
    Analytical techniques like HPLC (for purity >95%) and NMR (for structural confirmation) are critical for monitoring intermediates and final product quality .

Q. How is the molecular structure of this compound characterized?

  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, resolving anisotropic displacement parameters, and validating stereochemistry .
  • Spectroscopic Methods : 1^1H/13^{13}C NMR confirms proton environments, while IR identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±0.001 Da accuracy) .

Q. What are the primary biological targets or mechanisms of action for this compound?

  • Enzyme Inhibition : Sulfonamide groups often target carbonic anhydrases or cyclooxygenases via competitive binding .
  • Receptor Interactions : Fluorophenyl and pyrazole moieties may modulate GPCRs or kinase activity. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities and guide SAR modifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Case Example : Discrepancies in dihedral angles (NMR vs. X-ray) may arise from solution vs. solid-state conformations. Use DFT calculations (e.g., Gaussian 16) to model solution-phase geometry and compare with crystallographic data .
  • Validation : Cross-reference with ORTEP -generated ellipsoid plots (WinGX suite) to assess thermal motion artifacts .

Q. What experimental design considerations are critical for in vivo vs. in vitro studies?

  • In Vitro : Prioritize enzyme inhibition assays (e.g., IC50_{50} determination via fluorometric kits) and cell viability assays (MTT/CellTiter-Glo) under controlled O2_2/CO2_2 conditions .
  • In Vivo : Use rodent models for pharmacokinetic profiling (e.g., bioavailability, half-life). Optimize dosing regimens based on ADMET predictions (SwissADME) to mitigate hepatotoxicity risks .

Q. How can reaction yields be optimized while minimizing byproducts during synthesis?

  • Process Intensification : Implement flow chemistry for exothermic steps (e.g., sulfonylation) to enhance heat transfer and reduce side reactions .
  • Catalytic Optimization : Screen Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) for Suzuki coupling efficiency. Use DoE (Design of Experiments) to balance temperature (80–120°C), solvent (THF/DMF), and stoichiometry .

Q. What strategies address low solubility in pharmacological assays?

  • Co-Solvent Systems : Use DMSO/PEG-400 blends (<5% v/v) to maintain compound stability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (≈150 nm diameter) via emulsion-solvent evaporation to enhance aqueous dispersity .

Q. How can researchers validate computational QSAR models for this compound?

  • Training Sets : Curate data from analogs (e.g., substituent effects on IC50_{50}) using PubChem BioAssay (AID 504850) .
  • Validation Metrics : Apply leave-one-out cross-validation (Q2^2 >0.6) and external test sets (R2^2 >0.5) to ensure predictive power .

Methodological Resources

  • Crystallography : SHELX-2018 for structure refinement ; WinGX for data visualization .
  • Synthesis : Bench-scale protocols in Org. Process Res. Dev. (2023) for scalable reactions .
  • Bioactivity Data : PubChem (CID 4684478) for reference spectra and toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.